molecular formula C21H18O6 B026511 Glycyrol CAS No. 23013-84-5

Glycyrol

Cat. No.: B026511
CAS No.: 23013-84-5
M. Wt: 366.4 g/mol
InChI Key: LWESBHWAOZORCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycyrol, also known as Neothis compound, is a natural compound extracted from Glycyrrhiza uralensis . It has been found to interact with several targets, including STAT3 , IL2RA , MMP1 , and CXCL8 . These targets play crucial roles in various biological processes such as cell proliferation, survival, and immune response .

Mode of Action

This compound interacts with its targets to bring about changes in cellular functions. For instance, it has been suggested that this compound may regulate cell proliferation and survival by acting on STAT3 . Furthermore, this compound may reduce inflammatory cell activation and the inflammatory response by inhibiting the activation of CXCL8 and IL2RA .

Biochemical Pathways

This compound affects several biochemical pathways. It plays an important role mainly through the signaling pathways of inflammatory factors and oxidative stress . For instance, this compound may regulate the STAT3 pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound has poor solubility in water, which may limit its absorption and bioavailability

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to exhibit anti-inflammatory effects by reducing the expression of inflammatory markers like IL-6 , IL-23 , and CXCL-3 . Additionally, this compound can improve apoptosis and enhance the expressions of p21 , BAX , and BIK , while reducing the expressions of BCL-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as lifestyle, diet, and illnesses can influence the effectiveness of many compounds

Biochemical Analysis

Biochemical Properties

Glycyrol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to interact with MET, a tyrosine kinase receptor, in non-small cell lung cancer cells . This interaction is associated with the ability of this compound to overcome resistance to the drug gefitinib .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to be effective against gefitinib-resistant HCC827GR lung cancer cells, both in vitro and in vivo . This compound influences cell function by inactivating MET, which contributes to the resistance of HCC827GR cells to gefitinib .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. In the case of gefitinib-resistant lung cancer cells, this compound increases the sensitivity of these cells to gefitinib by inactivating MET .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, this compound has been shown to be effective against HCC827GR cells in both in vitro and in vivo settings

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For example, in a study on collagen-induced arthritis in mice, peroral administration of this compound significantly reduced clinical scores and alleviated cartilage and bone erosion . The specific dosage effects of this compound in these models need further exploration.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Neoglycyrol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of neothis compound, which can have different biological activities and properties .

Scientific Research Applications

Neoglycyrol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Neoglycyrol

Neothis compound is unique due to its coumestan structure, which distinguishes it from other licorice-derived compounds. Its specific molecular structure allows it to interact with different biological targets and pathways, making it a versatile compound for various research and therapeutic applications .

Properties

IUPAC Name

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWESBHWAOZORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177569
Record name Neoglycyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23013-84-5
Record name Glycyrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23013-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoglycyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243.5 - 245 °C
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Neoglycyrol and where is it found?

A1: Neothis compound is a coumarin compound first isolated from the root of Glycyrrhiza uralensis Fisch, also known as licorice. [, ] This plant has a long history of use in traditional medicine.

Q2: What is the chemical structure of Neothis compound?

A2: Neothis compound (C21H18O6) is characterized by a yellow needle-like crystalline structure with a melting point of 263.5-265°C. [, ] It contains one methoxyl group, one isopentenyl group, and two hydroxyl groups. This structure has been confirmed through chemical analysis and spectroscopic methods including UV, IR, NMR, and Mass Spectrometry. [, ]

Q3: Have any biological activities been associated with Neothis compound?

A3: While research on Neothis compound is still in its early stages, one study identified it as one of several compounds in a traditional Chinese medicine formulation that exhibited myocardial protective effects in an in vitro model of H2O2-induced damage in H9c2 cardiomyocytes. [] Further research is needed to confirm and elaborate on these initial findings.

Q4: How can I identify and quantify Neothis compound in complex mixtures?

A4: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MSn) has been successfully employed to identify and quantify Neothis compound in extracts from Glycyrrhiza uralensis. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a powerful tool for analyzing complex plant extracts.

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